molecular formula C7H10N2O2 B12893165 4-(Isoxazol-3-yl)morpholine

4-(Isoxazol-3-yl)morpholine

Cat. No.: B12893165
M. Wt: 154.17 g/mol
InChI Key: QKDZTIKCALDAQD-UHFFFAOYSA-N
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Description

4-(Isoxazol-3-yl)morpholine is a heterocyclic compound that features both an isoxazole ring and a morpholine ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, while morpholine is a six-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The nitrile oxide can be generated in situ from an oxime and a suitable oxidizing agent. The morpholine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for 4-(Isoxazol-3-yl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Isoxazol-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Isoxazol-3-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isoxazol-3-yl)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

4-(Isoxazol-3-yl)morpholine can be compared with other similar compounds, such as:

    Isoxazole derivatives: These compounds share the isoxazole ring but may have different substituents.

    Morpholine derivatives: These compounds contain the morpholine ring but may lack the isoxazole moiety.

    Other heterocycles: Compounds like oxazoles or thiazoles have similar structures but different heteroatoms.

The uniqueness of this compound lies in its combination of the isoxazole and morpholine rings, which can provide a unique set of chemical and biological properties .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-(1,2-oxazol-3-yl)morpholine

InChI

InChI=1S/C7H10N2O2/c1-4-11-8-7(1)9-2-5-10-6-3-9/h1,4H,2-3,5-6H2

InChI Key

QKDZTIKCALDAQD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NOC=C2

Origin of Product

United States

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